![molecular formula C12H10N2S B2833411 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 16441-27-3](/img/structure/B2833411.png)

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile” is a chemical compound with the linear formula C12H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

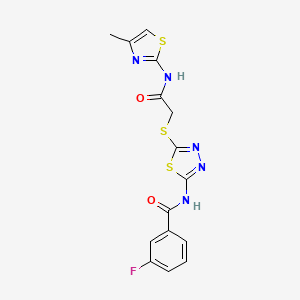

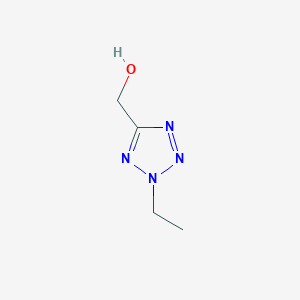

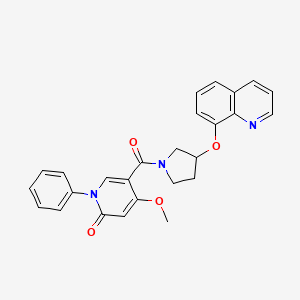

Molecular Structure Analysis

The molecular structure of “2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of the compound is 214.29 .

Physical And Chemical Properties Analysis

“2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile” is a powder at room temperature . It has a molecular weight of 214.29 .

Aplicaciones Científicas De Investigación

Synthesis and Glycosidase Inhibitory Activity

Research has demonstrated the synthesis of novel acetonitrile derivatives through ring transformation reactions. These compounds exhibit significant glycosidase inhibitory activity, highlighting their potential in managing hyperglycemia in type II diabetes (Patil et al., 2012).

Antioxidant Activity and Heterocycles Synthesis

Another study focused on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using a key intermediate similar in structure to the query compound. These heterocycles were evaluated for their antioxidant activity, with some showing activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

One-Pot Synthesis of Thiazoles and Selenazoles

The one-pot synthesis of thiazoles and selenazoles via treatment of ketones showcases a method to generate compounds that could be structurally related to the query chemical. These syntheses offer a modification of the Hantzsch synthesis, contributing to the diversity of thiazole derivatives (Moriarty et al., 1992).

Antifungal Agents Synthesis

A novel series of oxadiazole derivatives have been synthesized for potential antifungal application, derived from a similar core structure to the query compound. These compounds showed moderate to good antifungal activity, indicating their potential in pharmaceutical applications (Shelke et al., 2014).

Homochirality and Heterochirality in Molecular Interactions

The study of 2-amino-4-(thiazolin-2-yl)phenol and its acetonitrile solvate revealed insights into homochirality and heterochirality in molecular interactions. This research could be related to understanding the structural and stereochemical properties of thiazole compounds (Stefankiewicz et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit bacterial cell division by interacting with FtsZ, a key functional protein in bacterial cell division .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known for their good bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGUGAWIKKKIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)